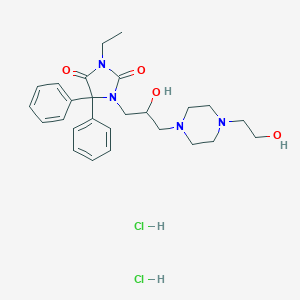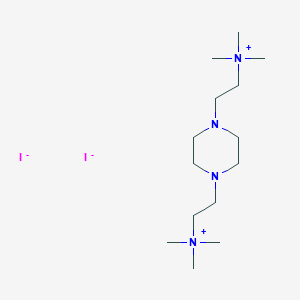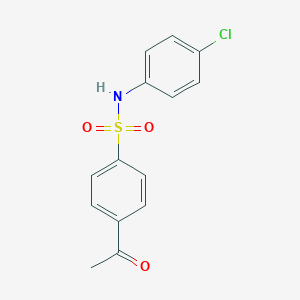
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
作用机制
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves binding to the sigma-1 receptor. The binding of the compound to the receptor can modulate the activity of various signaling pathways, including calcium signaling and the ERK/MAPK pathway. The modulation of these pathways can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has been shown to have various biochemical and physiological effects. The compound can modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and cognition. The compound can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory processes. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which allows for the selective modulation of the receptor's activity. Additionally, the compound has been shown to have good solubility in various solvents, which allows for easy preparation of solutions for experiments.
However, there are also limitations to using 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, the compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. One direction is to investigate the role of the compound in various physiological processes, such as pain perception and mood regulation. Another direction is to develop more selective compounds that target the sigma-1 receptor with higher affinity and specificity. Additionally, the development of imaging techniques that can visualize the binding of the compound to the sigma-1 receptor in vivo can provide valuable insights into the role of the receptor in various physiological processes.
Conclusion
In conclusion, 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the sigma-1 receptor and can modulate various signaling pathways and cellular processes. While there are limitations to using the compound in lab experiments, there are also several future directions for research that can provide valuable insights into the role of the sigma-1 receptor in various physiological processes.
合成方法
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves the reaction of 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-morpholine with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound can be used as a tool to study the role of the sigma-1 receptor in these processes.
属性
CAS 编号 |
106260-91-7 |
|---|---|
产品名称 |
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- |
分子式 |
C19H24N4O4 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
InChI 键 |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
规范 SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
其他 CAS 编号 |
106260-91-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



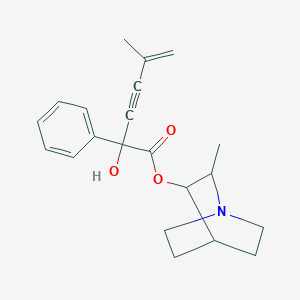
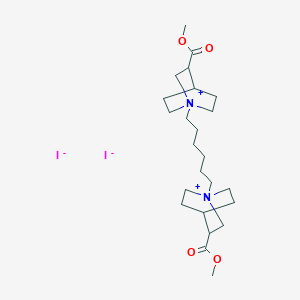

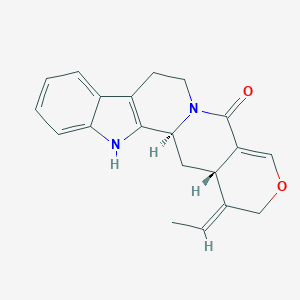
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


